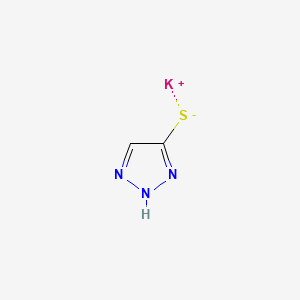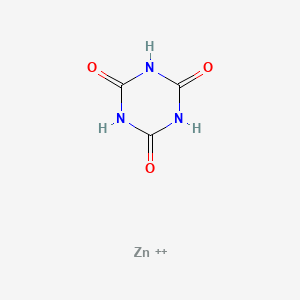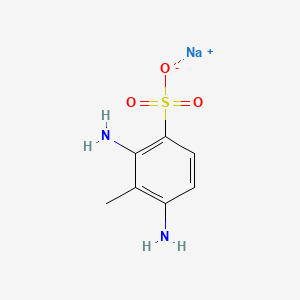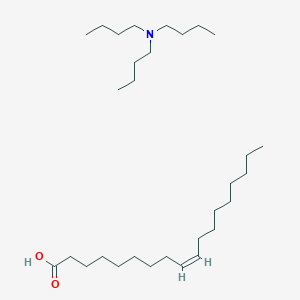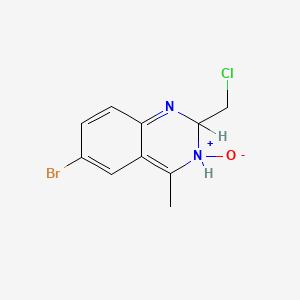
6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide is a heterocyclic organic compound with the molecular formula C10H8BrClN2O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide typically involves the reaction of 6-bromo-4-methylquinazoline with chloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-methylquinazoline: A precursor in the synthesis of 6-Bromo-2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide.
2-Chloromethyl-4-methylquinazoline: Another related compound with similar structural features.
4-Methylquinazoline: A simpler quinazoline derivative with potential biological activities.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which can be selectively modified to create a wide range of derivatives with diverse biological and chemical properties. This versatility makes it a valuable compound in medicinal chemistry and other scientific research fields .
Eigenschaften
CAS-Nummer |
63413-62-7 |
|---|---|
Molekularformel |
C10H10BrClN2O |
Molekulargewicht |
289.55 g/mol |
IUPAC-Name |
6-bromo-2-(chloromethyl)-4-methyl-3-oxido-2,3-dihydroquinazolin-3-ium |
InChI |
InChI=1S/C10H10BrClN2O/c1-6-8-4-7(11)2-3-9(8)13-10(5-12)14(6)15/h2-4,10,14H,5H2,1H3 |
InChI-Schlüssel |
NNOKIARPNLTZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC([NH+]1[O-])CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


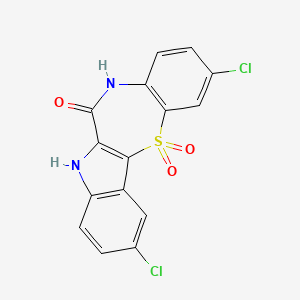
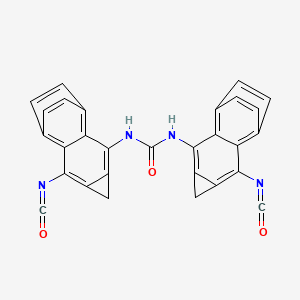

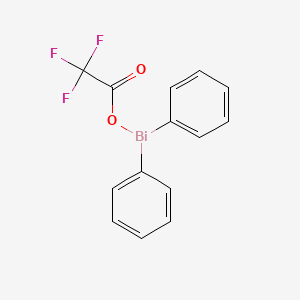
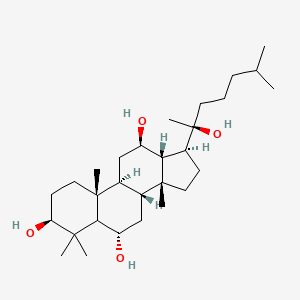
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)


